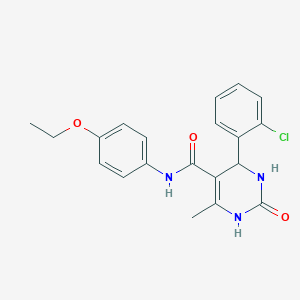
1-(allyloxy)-3-(butylsulfinyl)-2-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Allyloxy)-3-(butylsulfinyl)-2-propanol, commonly known as ABP, is a chemical compound that has been widely studied for its potential applications in scientific research. ABP is a chiral molecule, meaning that it has two mirror-image forms, and it has been found to have a range of biochemical and physiological effects. In
Mécanisme D'action
ABP is believed to exert its biological effects through the inhibition of enzymes involved in the biosynthesis of prostaglandins and leukotrienes. Specifically, ABP has been found to inhibit the activity of 5-lipoxygenase and cyclooxygenase-2, which are enzymes involved in the production of these inflammatory mediators.
Biochemical and Physiological Effects:
ABP has been found to have a range of biochemical and physiological effects. In vitro studies have shown that ABP can inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. ABP has also been found to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ABP for lab experiments is that it is a relatively simple molecule to synthesize, making it readily available for research purposes. However, one limitation of ABP is that it is a chiral molecule, meaning that it has two mirror-image forms. This can make it difficult to study the specific effects of one form of the molecule over the other.
Orientations Futures
There are several potential future directions for research on ABP. One area of interest is the development of ABP analogs that may have improved biological activity or selectivity for specific targets. Another area of interest is the study of the effects of ABP on other pathways and processes, such as the immune system or angiogenesis. Finally, there is potential for the development of ABP-based therapeutics for the treatment of inflammatory diseases or cancer.
Méthodes De Synthèse
ABP can be synthesized using a two-step process. The first step involves the reaction of allyl alcohol with butylsulfinyl chloride to form 1-(allyloxy)-3-(butylsulfinyl)propan-2-ol. The second step involves the oxidation of this intermediate compound with a suitable oxidizing agent, such as m-chloroperbenzoic acid, to form ABP.
Applications De Recherche Scientifique
ABP has been studied for its potential applications in a range of scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
Propriétés
IUPAC Name |
1-butylsulfinyl-3-prop-2-enoxypropan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3S/c1-3-5-7-14(12)9-10(11)8-13-6-4-2/h4,10-11H,2-3,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDZJGCBPDVYSKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)CC(COCC=C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butylsulfinyl-3-prop-2-enoxypropan-2-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5084770.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5084776.png)
![4-{2-(benzoylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5084781.png)
![N-[2-(1-piperidinyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5084789.png)

![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)

![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![9-[3-(diethylamino)-1-propyn-1-yl]-9H-fluoren-9-ol hydrochloride](/img/structure/B5084836.png)



![2-[(4-ethyl-5-{[(2-fluorobenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-iodophenyl)acetamide](/img/structure/B5084866.png)